molecular formula C10H22N2O B1654178 1,1-Dibutyl-3-methylurea CAS No. 21260-54-8

1,1-Dibutyl-3-methylurea

Cat. No.: B1654178
CAS No.: 21260-54-8
M. Wt: 186.29 g/mol
InChI Key: QRCDREJTSRDZKB-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-methylurea is a substituted urea derivative characterized by two butyl groups attached to one nitrogen atom and a methyl group on the adjacent nitrogen of the urea core. Ureas are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

CAS No.

21260-54-8

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1,1-dibutyl-3-methylurea

InChI

InChI=1S/C10H22N2O/c1-4-6-8-12(9-7-5-2)10(13)11-3/h4-9H2,1-3H3,(H,11,13)

InChI Key

QRCDREJTSRDZKB-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)NC

Canonical SMILES

CCCCN(CCCC)C(=O)NC

Other CAS No.

21260-54-8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Urea Derivatives

1,1-Dimethyl-3-(4-methyl-3-nitrophenyl)urea (CAS: 40946-73-4)

This compound features a dimethylated urea core with a 4-methyl-3-nitrophenyl group at the third position. Key differences from 1,1-dibutyl-3-methylurea include:

  • Substituent Effects : The nitro group on the aromatic ring introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or hydrogen-bonding interactions.
  • Molecular Weight and Polarity : With a molecular formula of C₁₀H₁₃N₃O₃ (MW: 223.23 g/mol), it is lighter but more polar than 1,1-dibutyl-3-methylurea, likely leading to higher solubility in polar solvents .

3-Cyclohexyl-1,1-diisobutylurea (CAS: 57883-90-6)

This urea derivative has a cyclohexyl group at the third position and diisobutyl groups on the urea nitrogen. Key comparisons include:

  • Its molecular formula (C₁₅H₃₀N₂O, MW: 254.41 g/mol) suggests higher lipophilicity than 1,1-dibutyl-3-methylurea .
  • Synthetic Applications: Diisobutyl substituents may offer advantages in polymer compatibilization or as intermediates in organocatalysis.

Physical and Chemical Properties

The following table summarizes inferred and reported properties of these compounds:

Property 1,1-Dibutyl-3-methylurea (Inferred) 1,1-Dimethyl-3-(4-methyl-3-nitrophenyl)urea 3-Cyclohexyl-1,1-diisobutylurea
Molecular Formula C₁₀H₂₂N₂O C₁₀H₁₃N₃O₃ C₁₅H₃₀N₂O
Molecular Weight (g/mol) ~198.3 223.23 254.41
Key Substituents Two butyl, one methyl Two methyl, nitroaromatic Diisobutyl, cyclohexyl
Polarity Moderate lipophilicity High polarity (nitro group) High lipophilicity
Likely Applications Polymer additives, solvents Agrochemical intermediates Specialty chemicals, catalysis

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